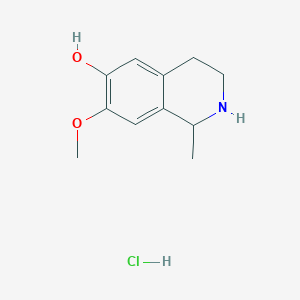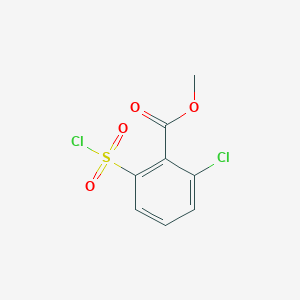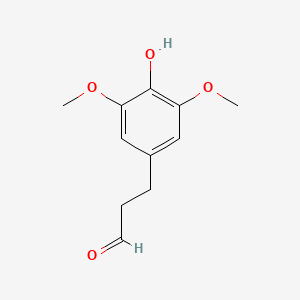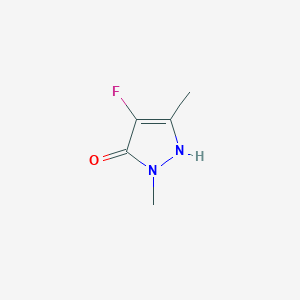
4-fluoro-1,3-dimethyl-1H-Pyrazol-5-ol
Descripción general
Descripción
“4-fluoro-1,3-dimethyl-1H-Pyrazol-5-ol” is a chemical compound with the molecular formula C5H7FN2O. It belongs to the class of pyrazole-based compounds, which are five-membered heterocyclic molecules containing three carbon atoms, two nitrogen atoms, and two double bonds . The compound is also known as 1H-pyrazol-5-ol, 4-fluoro-1,3-dimethyl.
Synthesis Analysis
The synthesis of pyrazoles often involves various methods. One common approach is the condensation of ketones or aldehydes with hydrazine monohydrochloride, leading to pyrazoline intermediates. In situ oxidation of these intermediates using bromine or a more benign protocol (heating in DMSO under oxygen) yields 3,5-disubstituted or 3,4,5-trisubstituted pyrazoles .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring with a fluorine atom at position 4 and two methyl groups at positions 1 and 3. The hydroxyl group (OH) is attached to position 5 of the pyrazole ring . You can visualize the structure using tools like ChemSpider .
Chemical Reactions Analysis
While specific reactions involving this compound may vary, pyrazoles are versatile and participate in various transformations. For example, they can undergo [3 + 2] cycloadditions, oxidative cyclizations, and coupling reactions. The presence of the fluorine substituent may influence reactivity and selectivity .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Pyrazole Derivatives in Medicinal Chemistry
Pyrazole derivatives, including compounds like 4-fluoro-1,3-dimethyl-1H-Pyrazol-5-ol, play a pivotal role in medicinal chemistry due to their broad spectrum of biological activities. These compounds are recognized for their anticancer, anti-inflammatory, antimicrobial, and antiviral properties, among others. The synthesis of pyrazole derivatives involves steps like condensation followed by cyclization, employing reagents such as phosphorus oxychloride and dimethyl formamide. Such derivatives are extensively utilized as synthons in organic synthesis, highlighting their importance as pharmacophores in drug discovery and development (Dar & Shamsuzzaman, 2015).
Pyrazolo[1,5-a]pyrimidine Scaffold in Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold, related to pyrazole chemistry, is another significant entity in drug discovery, demonstrating a wide array of medicinal properties including anticancer and anti-inflammatory effects. This scaffold serves as a building block for developing drug-like candidates, underscoring the importance of structural-activity relationship (SAR) studies in the creation of new therapeutic agents (Cherukupalli et al., 2017).
Applications in Heterocyclic Synthesis
4-(Dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones and their derivatives, related to the pyrazole family, are valuable for the synthesis of a wide range of heterocyclic compounds. These include various heterocycles like pyrazolo-imidazoles and spiropyridines, showcasing the versatility of pyrazole derivatives in synthesizing complex heterocyclic systems, which are crucial for the development of new materials and biological agents (Gomaa & Ali, 2020).
Pyrazoline Derivatives in Anticancer Research
Pyrazoline derivatives are extensively researched for their anticancer activity. The heterocyclic compound of pyrazoline, characterized by a five-membered ring, has shown significant potential in anticancer research. The synthesis of these derivatives and their biological evaluations have contributed to identifying new therapeutic agents with promising anticancer properties (Ray et al., 2022).
Therapeutic Applications of Pyrazolines
Pyrazolines are renowned for their diverse biological properties, making them an area of intense research activity. These derivatives have shown promising pharmacological effects across a range of applications, including antimicrobial, anti-inflammatory, and anticancer activities. The versatility of pyrazolines in therapeutic applications is underscored by their ability to inhibit various enzymes and receptors, contributing to their efficacy as medicinal agents (Shaaban et al., 2012).
Mecanismo De Acción
Target of Action
The primary targets of 4-fluoro-1,3-dimethyl-1H-pyrazol-5-ol are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria respectively . The compound interacts with these targets to exert its pharmacological effects .
Mode of Action
The compound interacts with its targets through a process known as molecular docking . This involves the compound fitting into a specific pocket (active site) on the target organism . The fitting pattern of the compound in the active site is characterized by a lower binding free energy , which indicates a strong interaction between the compound and its target .
Biochemical Pathways
The compound’s potent antileishmanial and antimalarial activities suggest that it likely interferes with essential biochemical pathways in leishmania and plasmodium .
Pharmacokinetics
The compound’s potent in vitro and in vivo activities suggest that it likely has favorable pharmacokinetic properties .
Result of Action
The compound exhibits potent antileishmanial and antimalarial activities . In vitro, it displays superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate respectively . In vivo, the compound elicits strong inhibition effects against Plasmodium berghei, with suppression rates of 70.2% and 90.4% .
Propiedades
IUPAC Name |
4-fluoro-2,5-dimethyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FN2O/c1-3-4(6)5(9)8(2)7-3/h7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVBHKWNZGSMMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80171-20-6 | |
| Record name | 4-fluoro-1,3-dimethyl-1H-pyrazol-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(2-chloroacetyl)phenyl]butanamide](/img/structure/B3387209.png)
![4-Chloro-2-{[(4-chlorophenyl)thio]methyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B3387215.png)
![2-[(4-Nitrophenyl)sulfanyl]propanoic acid](/img/structure/B3387228.png)
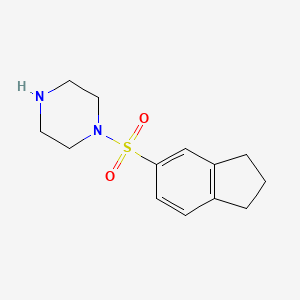
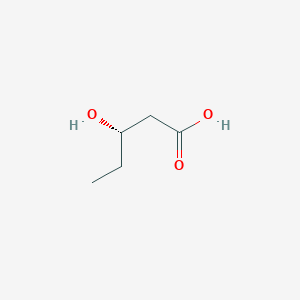
![2-chloro-1-[3-(furan-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B3387250.png)

